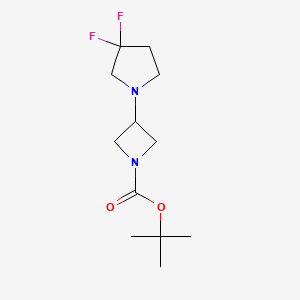
2-Cyclobutoxy-6-fluorobenzonitrile
Descripción general
Descripción
2-Cyclobutoxy-6-fluorobenzonitrile is a chemical compound with the molecular formula C11H10FNO and a molecular weight of 191.204 . It is a chemical building block used in research .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutoxy-6-fluorobenzonitrile consists of 11 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The exact arrangement of these atoms forms the unique structure of this compound.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-Cyclobutoxy-6-fluorobenzonitrile, through its related compounds, plays a role in the synthesis of various chemical structures. A study by Szumigala et al. (2004) demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile via a catalyzed process, highlighting the importance of such compounds in chemical transformations (Szumigala et al., 2004).
- Additionally, the work by Zlatopolskiy et al. (2012) on the synthesis of radiofluorinated compounds for radiopharmaceuticals indicates the potential application of fluorobenzonitriles in medical imaging and diagnostics (Zlatopolskiy et al., 2012).
Pharmacological Research
- In the field of pharmacology, research by Moghimi et al. (2014) into ketamine derivatives, starting from a fluorobenzonitrile, shows the relevance of such compounds in developing new pharmaceutical agents (Moghimi et al., 2014).
Material Science and Polymer Chemistry
- Fluorobenzonitriles, related to 2-Cyclobutoxy-6-fluorobenzonitrile, find applications in material science as well. Mercer et al. (1994) discussed the synthesis of polyarylether alternating copolymers containing cyano groups, demonstrating the utility of such compounds in developing new materials with specific properties (Mercer et al., 1994).
Analytical and Spectroscopic Studies
- The compound and its derivatives have also been subject to analytical studies. For instance, Ribeiro da Silva et al. (2012) conducted an energetic and structural study of fluorobenzonitriles, providing insight into their thermodynamic properties (Ribeiro da Silva et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclobutyloxy-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-2-6-11(9(10)7-13)14-8-3-1-4-8/h2,5-6,8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWVZOZLZLPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxy-6-fluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)









![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
